Excess Molar Enthalpy in Binary Mixtures: Valericanhydride vs. Hexanoic Anhydride with Long-Chain Alkanes
Excess molar enthalpy (Hᴱ) measurements provide insight into molecular interactions in solution. For binary mixtures with n-dodecane, n-tetradecane, and n-hexadecane, n-valeric anhydride exhibits maximum Hᴱ values at mole fractions ranging from 0.47 to 0.49, whereas n-hexanoic anhydride shows maximum Hᴱ at lower mole fractions of 0.44 to 0.47 [1]. This difference indicates that valericanhydride achieves its peak enthalpy change at a higher concentration in the mixture, reflecting its distinct solvation and interaction profile.
| Evidence Dimension | Mole fraction at maximum excess molar enthalpy (Hᴱ) |
|---|---|
| Target Compound Data | 0.47 – 0.49 |
| Comparator Or Baseline | n-Hexanoic anhydride: 0.44 – 0.47 |
| Quantified Difference | Target compound's mole fraction range is 0.03 – 0.05 higher |
| Conditions | Binary mixtures with n-dodecane, n-tetradecane, n-hexadecane; isothermal titration calorimetry at 298.15 K and atmospheric pressure |
Why This Matters
Understanding solution thermodynamics is critical for process design and formulation, ensuring correct component ratios are selected when valericanhydride is used in mixed solvent systems.
- [1] Liao, W. C., Lin, H. M., & Lee, M. J. (2011). Excess Molar Enthalpies of Binary Systems of n-Valeric Anhydride or n-Hexanoic Anhydride with n-Dodecane, n-Tetradecane, or n-Hexadecane at 298.15 K. Journal of Chemical & Engineering Data, 56(4), 757-762. View Source
